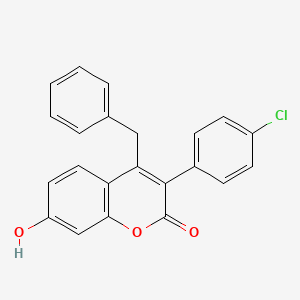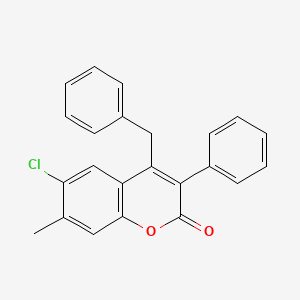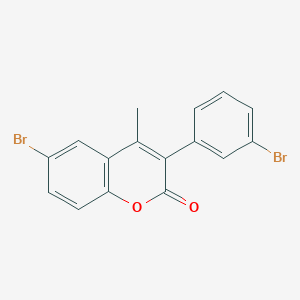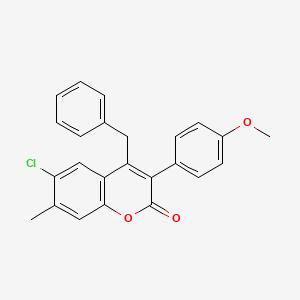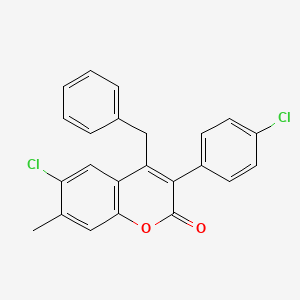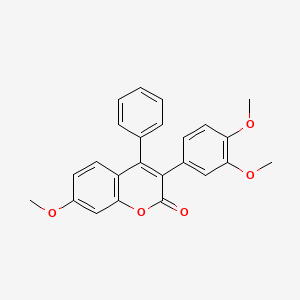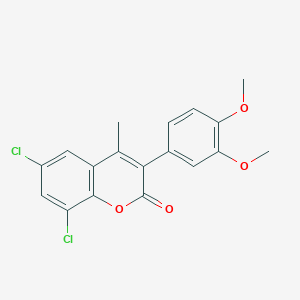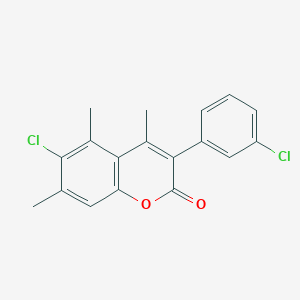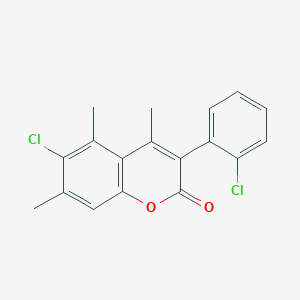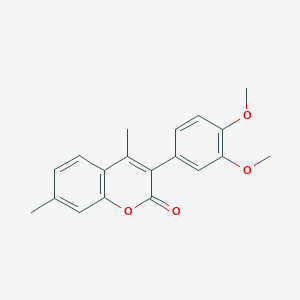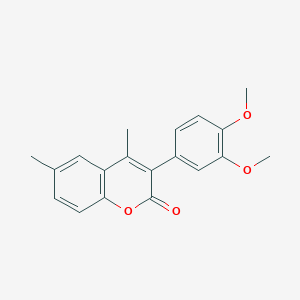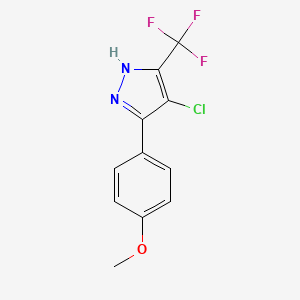
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTR(inh)-172 and is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Mechanism of Action
The mechanism of action of 4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole involves the inhibition of CFTR chloride channels. CFTR is a transmembrane protein that regulates the transport of chloride ions across the cell membrane. In cystic fibrosis patients, mutations in the CFTR gene lead to the defective function of CFTR chloride channels, resulting in the accumulation of thick, sticky mucus in the lungs, pancreas, and other organs. CFTR(inh)-172 selectively inhibits CFTR chloride channels, which can help to reduce the accumulation of mucus in cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound has numerous biochemical and physiological effects. Inhibition of CFTR chloride channels by CFTR(inh)-172 has been shown to reduce fluid secretion and mucociliary clearance in various tissues, including the lungs and pancreas. This compound has also been shown to reduce the transport of other ions, including bicarbonate and sodium ions. CFTR(inh)-172 has been used in numerous studies to investigate the role of CFTR in various physiological processes, including ion transport, fluid secretion, and mucociliary clearance.
Advantages and Limitations for Lab Experiments
One of the significant advantages of CFTR(inh)-172 is its selectivity for CFTR chloride channels. This compound has been extensively studied and has been shown to be a potent and selective inhibitor of CFTR chloride channels. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are numerous future directions for the study of 4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole. One of the most significant future directions is the development of more potent and selective inhibitors of CFTR chloride channels. Additionally, this compound could be used in the development of new therapies for cystic fibrosis and other diseases that involve the dysfunction of CFTR chloride channels. Further studies could also investigate the role of CFTR in other physiological processes, including ion transport, fluid secretion, and mucociliary clearance.
Scientific Research Applications
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has numerous scientific research applications. One of the most significant applications is in the field of cystic fibrosis research. CFTR(inh)-172 has been shown to selectively inhibit CFTR chloride channels, which are defective in cystic fibrosis patients. This compound has been used in numerous studies to investigate the role of CFTR in various physiological processes, including fluid secretion, mucociliary clearance, and ion transport.
properties
IUPAC Name |
4-chloro-3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O/c1-18-7-4-2-6(3-5-7)9-8(12)10(17-16-9)11(13,14)15/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZYYUCBMOCWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dichlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043041.png)
